An In-depth Technical Guide to 1,1-Divinylcyclopropane: Core Properties and Structure
An In-depth Technical Guide to 1,1-Divinylcyclopropane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its unique reactivity, particularly its propensity to undergo thermal rearrangement reactions. This guide provides a comprehensive overview of the fundamental properties and structural features of 1,1-divinylcyclopropane, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.
Core Properties
1,1-Divinylcyclopropane is a volatile, unsaturated cyclic hydrocarbon. While extensive experimental data for the parent compound is not widely available in commercial databases, its fundamental properties can be summarized based on available literature and comparison with its isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | Inferred |
| Molecular Weight | 94.15 g/mol | [Inferred from isomer data] |
| Boiling Point | Not available | - |
| Density | Not available | - |
Molecular Structure and Conformation
The structure of 1,1-divinylcyclopropane is characterized by a highly strained three-membered ring with two vinyl groups attached to the same carbon atom. This geminal substitution pattern distinguishes it from its more commonly studied isomer, 1,2-divinylcyclopropane. The bond angles within the cyclopropane ring are significantly distorted from the ideal sp³ hybrid angle of 109.5°, leading to substantial ring strain, which is a key driver of its reactivity.
The two vinyl groups are in close proximity, which allows for potential electronic and steric interactions that influence the molecule's conformation and reactivity.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-divinylcyclopropane is expected to show distinct signals for the vinyl and cyclopropyl protons. The vinyl protons would appear in the downfield region typical for alkenes, exhibiting complex splitting patterns due to cis, trans, and geminal couplings. The cyclopropyl protons would be found in the upfield region, characteristic of strained ring systems.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework. It is expected to show signals for the quaternary cyclopropyl carbon, the methylene cyclopropyl carbons, and the sp² hybridized carbons of the vinyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-divinylcyclopropane would be characterized by absorption bands corresponding to the C-H and C=C stretching vibrations of the vinyl groups, as well as the characteristic vibrations of the cyclopropane ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| =C-H Stretch (Vinyl) | ~3080 |
| C=C Stretch (Vinyl) | ~1640 |
| C-H Stretch (Cyclopropyl) | ~3000 |
| Cyclopropyl Ring Vibrations | Fingerprint Region |
Synthesis of 1,1-Divinylcyclopropane
The synthesis of 1,1-divinylcyclopropane can be challenging due to its high reactivity and tendency to undergo rearrangement. However, several synthetic strategies have been employed for the preparation of its derivatives, which can be adapted for the parent compound. One plausible approach involves the reaction of a suitable precursor with vinyl organometallic reagents.[1]
Experimental Protocol: Synthesis of a 1,1-Divinylcyclopropane Derivative
The following protocol describes the synthesis of a substituted 1,1-divinylcyclopropane, which illustrates the general methodology.
Reaction: Addition of vinylmagnesium bromide to an activated methylenecyclopropane derivative.[1]
Materials:
-
Methylenecyclopropane precursor
-
Vinylmagnesium bromide (C₂H₃MgBr) in THF
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the methylenecyclopropane precursor, CuCN (0.2 equivalents), and LiCl (0.2 equivalents) in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of vinylmagnesium bromide in THF to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,1-divinylcyclopropane derivative.[1]
Key Reactions and Rearrangements
The most characteristic reaction of 1,1-divinylcyclopropane is its thermal rearrangement to form a five-membered ring system. This transformation is driven by the release of the significant ring strain of the cyclopropane ring.
Vinylcyclopropane Rearrangement
Upon heating to approximately 250 °C, 1,1-divinylcyclopropane undergoes a vinylcyclopropane rearrangement to yield 1-vinylcyclopentene.[1][2] This reaction proceeds through a diradical intermediate.
Caption: Thermal rearrangement of 1,1-divinylcyclopropane.
This rearrangement is a powerful tool for the synthesis of five-membered ring systems, which are common motifs in natural products and pharmaceuticals.
Conclusion
1,1-Divinylcyclopropane is a fascinating molecule with a rich and complex chemistry dominated by its high ring strain. While its isolation and handling can be challenging, its utility as a synthetic intermediate for the construction of cyclopentene derivatives makes it a valuable target for further study. This guide has summarized the core properties, structure, and reactivity of 1,1-divinylcyclopropane, providing a foundation for its application in advanced organic synthesis and drug discovery programs. Further research into the physical and spectral properties of the parent compound is warranted to fully exploit its synthetic potential.
Allyl Phenyl Ether ([γ-¹³C])
[
Dienone Intermediate
o-Allylphenol ([α-¹³C])
